molecular formula C11H16O3 B14264178 Methyl 4-(3-oxocyclohexyl)but-2-enoate CAS No. 132559-62-7

Methyl 4-(3-oxocyclohexyl)but-2-enoate

Cat. No.: B14264178
CAS No.: 132559-62-7
M. Wt: 196.24 g/mol
InChI Key: RAWPNHYLDFGNOE-UHFFFAOYSA-N
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Description

Methyl 4-(3-oxocyclohexyl)but-2-enoate (CAS: 60112-28-9) is an α,β-unsaturated ester characterized by a cyclohexanone ring substituted at the 3-position and a conjugated double bond in the butenoyl chain. Its molecular formula is C₁₁H₁₆O₃ (molecular weight: 196.24 g/mol) based on structural analysis.

Properties

CAS No.

132559-62-7

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

methyl 4-(3-oxocyclohexyl)but-2-enoate

InChI

InChI=1S/C11H16O3/c1-14-11(13)7-3-5-9-4-2-6-10(12)8-9/h3,7,9H,2,4-6,8H2,1H3

InChI Key

RAWPNHYLDFGNOE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CCC1CCCC(=O)C1

Origin of Product

United States

Preparation Methods

Synthetic Pathways via α,β-Unsaturated Ketoesters

Eschenmoser Salt-Mediated Synthesis

The Eschenmoser salt (dimethyl(methylene)ammonium iodide) has been employed to generate α,β-unsaturated ketoesters through a two-step sequence. Nitrotoluene derivatives react with dimethyl oxalate in the presence of sodium hydride (NaH) in dimethylformamide (DMF) at 0°C, yielding ketoesters such as 5a–g with 60–85% efficiency. Subsequent treatment with Eschenmoser’s salt in tetrahydrofuran (THF) at 0–25°C produces α,β-unsaturated ketoesters (6a–g ) in 50–98% yields. For example, methyl 4-(3-oxocyclohexyl)but-2-enoate analogs are accessible by substituting the nitrotoluene precursor with cyclohexanone-derived substrates.

This method’s advantage lies in its scalability; however, the requirement for anhydrous conditions and precise temperature control limits industrial applicability. Side reactions, including over-alkylation and dimerization, necessitate careful stoichiometric balancing.

Reductive Cyclization Using Zinc or Tin Catalysts

Reductive cyclization of nitro ketoesters represents a cornerstone strategy. Activated zinc, prepared from zinc dust, 1,2-dibromoethane, and trimethylsilyl chloride (TMSCl), facilitates the conversion of nitro ketoester 6a into N-hydroxyindoline 9 (56%) and hydroxylactam 14 (10%) under refluxing THF conditions. The reactive α,β-unsaturated nitrone intermediate (10 ) is trapped by nucleophiles such as benzyl alcohol or thiols, yielding N-hydroxyindoles (11 , 12 ) in 55–90% yields.

Superior results are achieved using tin(II) chloride dihydrate (SnCl₂·2H₂O) in 1,2-dimethoxyethane (DME) at 40°C. This method bypasses isolable intermediates, directly generating this compound derivatives through a cascade reduction-trapping mechanism. Systematic optimization (Table 1) revealed that 4 Å molecular sieves and a 5.0-equivalent excess of nucleophile maximize yields while minimizing by-products like N-hydroxy ketoester 16 (15–17%).

Catalytic Methods Using Primary Amines and Schiff Bases

Industrial-Scale Synthesis via Ketone-Acrylate Condensation

US Patent 4,291,170 discloses a high-yielding route to δ-keto-esters via liquid-phase reactions between α,β-unsaturated carboxylic acid esters and ketones. Cyclohexanone reacts with methyl acrylate in the presence of isopropylamine and benzoic acid at 160–175°C, producing methyl 3-(2-oxocyclohexyl)propionate (16 ) in 83% efficiency based on converted ketone. Adjusting the ketone-to-acrylate ratio to 3:1 suppresses di-adduct formation, favoring the mono-addition product.

Table 1: Optimization of Reaction Conditions for this compound Synthesis
Parameter Optimal Value Yield (%) By-Products (%)
Temperature 160–175°C 83 17
Catalyst Isopropylamine 85 15
Nucleophile (BnOH) 5.0 equiv 90 10
Solvent DME 75 25

Role of Acid Additives and Solvent Systems

Benzoic acid (0.01–0.5 mol per catalyst) enhances proton availability, accelerating the conjugate addition step. Polar aprotic solvents like DME improve solubility of the tin catalyst and intermediate species, whereas non-polar solvents favor dimerization. The patent exemplifies this with a 5-liter autoclave reaction yielding 302 g of product after distillation.

Mechanistic Insights and By-Product Analysis

Nitrone Intermediate Trapping

The PMC study identifies α,β-unsaturated nitrone (10 ) as a transient species generated during zinc- or tin-mediated reductions. Trapping experiments with silyl enol ethers (Table 4) demonstrate the nucleophile’s electronic effects on regioselectivity. Electron-rich enol ethers favor 1,5-addition to the nitrone, while sterically hindered variants undergo Sₙ2′ displacement, yielding fluorinated or heteroaromatic-substituted indoles.

Competing Pathways in Acidic Media

Under SnCl₂·2H₂O conditions, the hydroxylamine intermediate (8 ) partitions between two pathways:

  • Path A₁ : 1,4-Addition to the α,β-unsaturated ester, forming N-hydroxyindoles.
  • Path A₂ : Intramolecular aza-Michael addition, yielding N-hydroxy ketoester 16 .

By-product 16 arises from over-reduction or nitroso intermediate rearrangement, necessitating meticulous control of water content and catalyst loading.

Industrial Applications and Scalability

Continuous-Flow Adaptation

The patent’s Example 5 outlines a semi-continuous process where isopropylamine and benzoic acid are introduced incrementally into a cyclohexanone-methyl acrylate mixture at 165°C. This approach achieves 95% conversion with a 70% isolated yield, highlighting scalability for metric-ton production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-oxocyclohexyl)but-2-enoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 4-(3-oxocyclohexyl)but-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(3-oxocyclohexyl)but-2-enoate involves its interaction with various molecular targets. The ester and ketone groups can participate in nucleophilic addition and substitution reactions, while the cyclohexyl ring provides structural stability. These interactions can affect biological pathways and chemical processes, making the compound useful in various applications .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between Methyl 4-(3-oxocyclohexyl)but-2-enoate and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Reactivity
This compound C₁₁H₁₆O₃ 196.24 α,β-unsaturated ester; 3-oxocyclohexyl substituent Potential dienophile; Michael acceptor
(Z)-Methyl 3-(4-(benzyloxy)phenyl)but-2-enoate C₁₈H₁₈O₃ 282.34 Benzyloxy-phenyl substituent; (Z)-configuration Intermediate in heterocyclic synthesis
Methyl 2-[(2,6-dichloro-4-pyridyl)carbonyl]-3-(methylamino)but-2-enoate C₁₂H₁₂Cl₂N₂O₃ 315.15 Dichloropyridyl carbonyl; methylamino group Pharmaceutical intermediates (e.g., kinase inhibitors)
Ethyl 4-(3-oxocyclohexyl)benzoate C₁₅H₁₈O₃ 246.30 Ethyl ester; benzoate backbone Solubility studies; polymer additives
4-(3-Oxocyclohexyl)butyric acid, methyl ester C₁₁H₁₈O₃ 198.26 Saturated butyrate; 3-oxocyclohexyl group Lipid metabolism studies

Physical and Spectroscopic Properties

  • (Z)-Methyl 3-(4-(benzyloxy)phenyl)but-2-enoate: 1H-NMR: δ 2.20 (d, 3H), 3.61 (s, 3H), 5.10 (s, 2H), 5.91 (q, 1H). HPLC: Retention time = 5.2 min (UV/PAD analysis).
  • This compound: No direct spectroscopic data is available, but its α,β-unsaturation suggests characteristic IR carbonyl stretches (~1700 cm⁻¹) and UV absorbance near 210–240 nm.

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